Methyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-galactopyranoside
Description
The compound (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran is a chiral pyran derivative with a tris(benzyloxy) substitution pattern at positions 3, 4, and 5, a methoxy group at position 2, and a methyl group at position 5. For example, (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol (CAS 60431-34-7) shares the same tris(benzyloxy) and methyl substituents but features a hydroxyl group instead of methoxy at position 2 . This compound is primarily used in research settings, with a molecular weight of 434.53 g/mol and solubility optimized in organic solvents like DMSO .
Properties
IUPAC Name |
(3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDLREJYMFIJBR-KURBPKLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370145 | |
| Record name | ST50405945 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67576-77-6 | |
| Record name | ST50405945 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a general rule, the bioavailability of a compound depends on factors such as its solubility, stability, and the presence of transporters in the body. The specific ADME properties of this compound would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its structural similarity to other sugar derivatives, it might have effects on cellular metabolism or signaling. These effects would need to be confirmed through experimental studies.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is introduced.
Biological Activity
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing information from various research studies and databases.
- Molecular Formula : C₃₄H₃₆O₆
- Molecular Weight : 540.65 g/mol
- CAS Number : 4132-28-9
Research indicates that compounds similar to (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran exhibit various mechanisms of action:
- Antitumor Activity : Compounds in this class have been studied for their ability to induce apoptosis in cancer cells. They may disrupt DNA replication and repair mechanisms, leading to cell death.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression and metastasis.
- Synergistic Effects with Chemotherapeutics : There is evidence that these compounds can enhance the efficacy of traditional chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran and related compounds:
- Cell Lines Tested : Commonly used cell lines include A375 (melanoma), A549 (lung cancer), and OVCAR3 (ovarian cancer).
-
Results :
- Induction of apoptosis was observed at concentrations as low as 20 µM.
- Enhanced sensitivity to cisplatin was noted when co-treated with the compound.
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| (3S,4R,5R,6S)-Tris(benzyloxy) | A375 | 20 | Induces apoptosis |
| (3S,4R,5R,6S)-Tris(benzyloxy) + Cisplatin | A549 | 30 | Synergistic effect |
In Vivo Studies
Animal models have also been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Administration Routes : Intravenous and oral administration were evaluated.
-
Key Findings :
- The bioavailability was calculated at approximately 8% for oral administration.
- Significant tumor reduction was reported in treated groups compared to controls.
Case Studies
-
Case Study on Synergistic Action with Cisplatin :
- In a study involving OVCAR3 cells treated with cisplatin and (3S,4R,5R,6S)-Tris(benzyloxy), a notable increase in apoptosis markers was observed.
- Immunoblotting showed elevated levels of PƳH2AX after treatment.
-
Mechanism Exploration :
- Research focused on the interaction between the compound and DNA polymerase ƞ indicated that it could potentially inhibit this enzyme's activity, which is crucial for bypassing DNA damage caused by chemotherapeutics.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of tris(benzyloxy)-substituted tetrahydropyrans. Key structural analogs and their differences include:
Key Observations :
- Substituent Position and Steric Effects : The presence of a methoxy group at position 2 (target compound) reduces steric hindrance compared to bulkier substituents like benzyloxy-methyl (e.g., ).
- Synthetic Flexibility : Ethylthio () or benzyloxy-methyl () groups allow further functionalization, whereas methoxy groups are typically terminal.
Yield Trends :
Physicochemical Properties
- Solubility : Tris(benzyloxy) compounds are typically lipophilic. For example, is soluble in DMSO but requires sonication for full dissolution. In contrast, hydroxylated analogs (e.g., ) show improved aqueous solubility.
- Stability : Methoxy-substituted derivatives (e.g., hypothetical target) are more stable under acidic conditions compared to hydroxylated variants, which may undergo dehydration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
